

Applications of the (2-Methylthiazol-4-yl)methanamine Scaffold in Drug Discovery

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Compound of Interest

Compound Name: (2-Methylthiazol-4-yl)Methanamine

Cat. No.: B020684

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Application Note ID: AN-MTM-DD001

Introduction

The **(2-Methylthiazol-4-yl)methanamine** core is a key structural motif found in a variety of biologically active compounds. While research on the specific molecule **(2-Methylthiazol-4-yl)methanamine** is limited, its underlying 2-methylthiazole scaffold is a privileged structure in medicinal chemistry. This application note will focus on the diverse applications of derivatives and analogs of **(2-Methylthiazol-4-yl)methanamine** in drug discovery, highlighting their potential as anticancer, antimicrobial, and kinase-inhibiting agents. The versatility of the thiazole ring allows for extensive chemical modification, making it a valuable starting point for the development of novel therapeutics.

Key Applications in Drug Discovery

The inherent biological activity of the thiazole nucleus makes it a frequent component of pharmacologically active molecules.^[1] Derivatives of the **(2-Methylthiazol-4-yl)methanamine** scaffold have been investigated for a range of therapeutic applications:

- **Anticancer Activity:** Numerous studies have demonstrated the potent anti-proliferative effects of thiazole derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular pathways involved in tumor growth and survival. For instance, some 2-aminothiazole derivatives have been identified as potent inhibitors of protein kinases, which are often dysregulated in cancer.^[2]

- Antimicrobial Activity: The thiazole ring is a core component of several antimicrobial agents. Derivatives incorporating the **(2-Methylthiazol-4-yl)methanamine** scaffold have shown promising activity against a spectrum of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or other vital cellular processes.[3]
- Kinase Inhibition: As mentioned, kinase inhibition is a significant mechanism of action for many thiazole-based compounds. The 2-aminothiazole moiety, in particular, has been successfully employed as a template for the design of potent and selective kinase inhibitors. [2] These inhibitors can target a variety of kinases involved in signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

Quantitative Data on Bioactive Derivatives

The following tables summarize the biological activity of representative compounds containing a methylthiazole core, illustrating the therapeutic potential of this scaffold.

Table 1: Anticancer Activity of **(2-Methylthiazol-4-yl)methanamine** Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Derivative A	A549 (Lung Carcinoma)	8.64	[4]
HeLa (Cervical Cancer)	6.05	[4]	
HT29 (Colon Carcinoma)	0.63	[4]	
Derivative B	A549 (Lung Carcinoma)	0.16	[4]
HepG2 (Liver Carcinoma)	0.13	[4]	
Derivative C	MCF-7 (Breast Cancer)	2.57	[5]
HepG2 (Liver Carcinoma)	7.26	[5]	

Table 2: Antimicrobial Activity of (2-Methylthiazol-4-yl)methanamine Derivatives

Compound ID	Microbial Strain	MIC (μM)	Reference
Derivative D	Staphylococcus aureus	26.3 - 378.5	[3]
Escherichia coli	26.3 - 378.5	[3]	
Derivative E	Candida albicans	27.7 - 578	[3]
Derivative F	Methicillin-resistant S. aureus (MRSA)	29.8 - 433.5	[3]

Experimental Protocols

Protocol 1: General Synthesis of a 4-Substituted-2-Methylthiazole Derivative via Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of a thiazole derivative, which can be adapted for the synthesis of various analogs of **(2-Methylthiazol-4-yl)methanamine**. The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring.[6][7]

Materials:

- α -Halo ketone (e.g., 1-bromo-2-butanone)
- Thioamide (e.g., thioacetamide)
- Ethanol
- Sodium carbonate solution (5%)
- Round-bottom flask
- Reflux condenser
- Stir plate and stir bar
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve the α -halo ketone (1 equivalent) and the thioamide (1.2 equivalents) in ethanol.
- Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the acid formed during the reaction and to precipitate the product.
- Collect the precipitate by vacuum filtration using a Buchner funnel.
- Wash the solid with cold water and then air dry.
- The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[\[8\]](#)[\[9\]](#)

Materials:

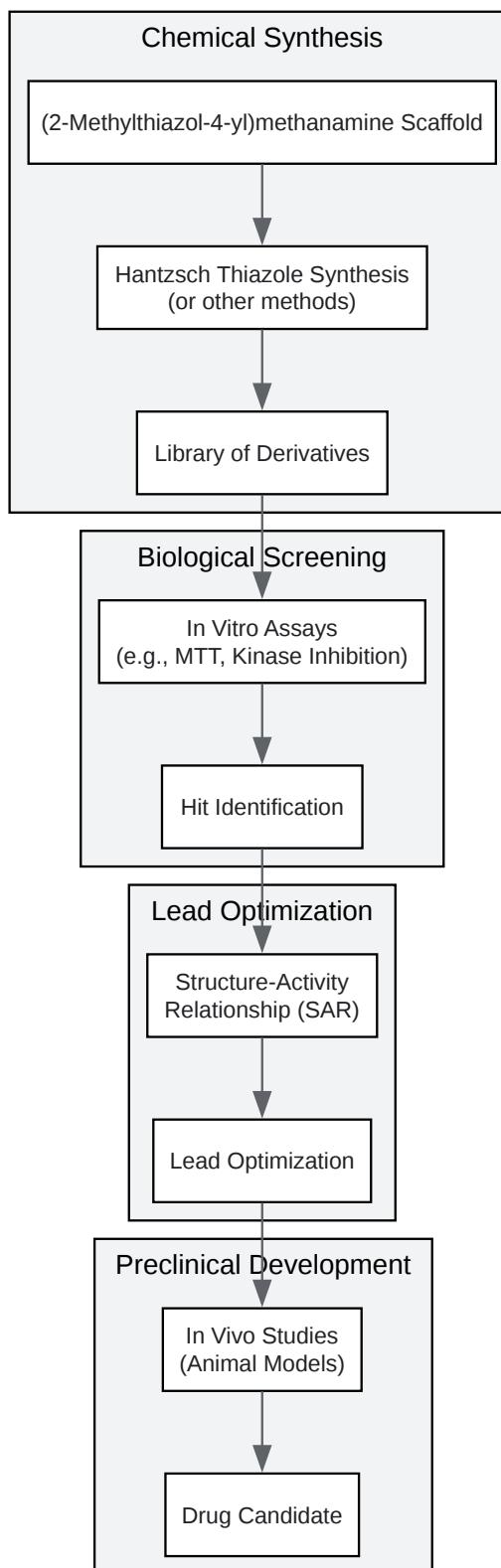
- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- Test compound (thiazole derivative) dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

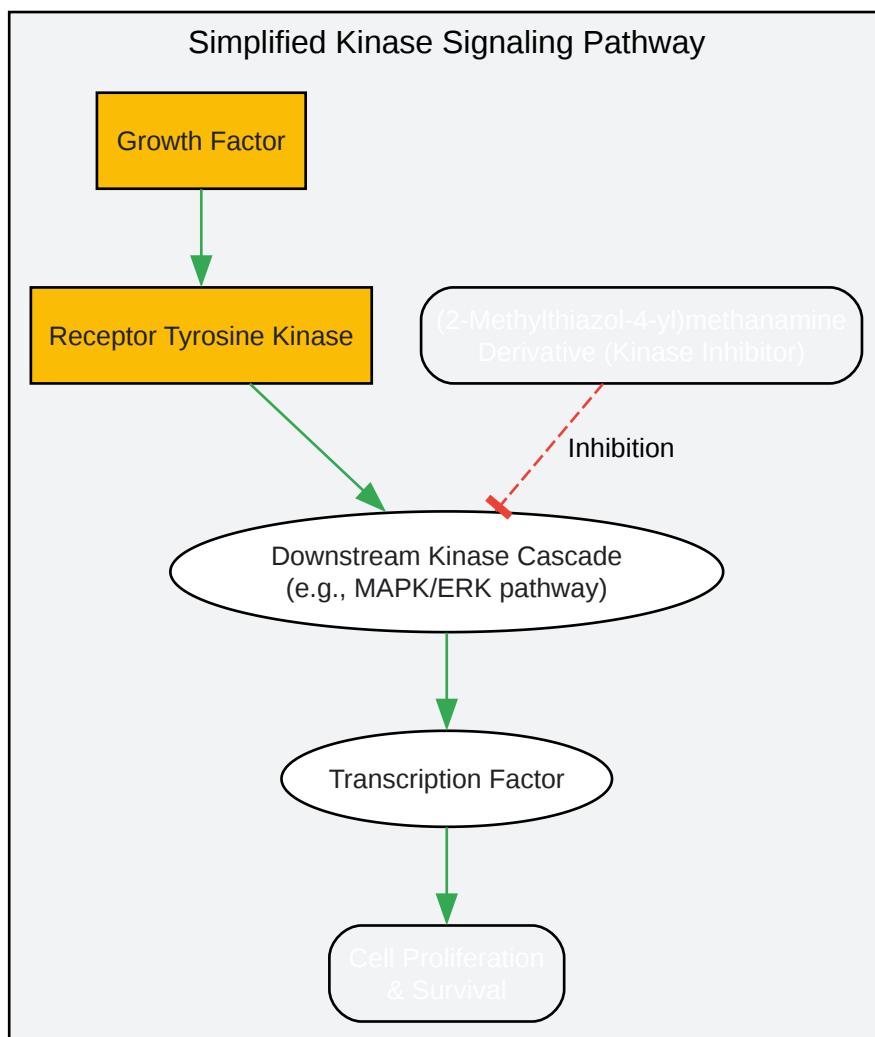
- Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compound in complete cell culture medium.

- Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a no-treatment control.
- Incubate the plate for 48-72 hours.
- Add 10-20 μ L of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 100-200 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value.

Visualizations

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Caption: Drug discovery workflow for thiazole derivatives.



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Caption: Mechanism of action for kinase inhibitor derivatives.

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